{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-8-9-15(16(10-12)18-3)19-14-7-5-4-6-13(14)11-17-2/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYYRDCJKBIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2CNC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 2-methoxy-4-methylphenol with benzyl chloride in the presence of a base to form the intermediate {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
IUPAC Name: 2-methoxy-4-[(4-methylanilino)methyl]phenol
The structure of this compound features a methoxy group, a phenyl ring, and an amine functional group, which contribute to its biological activity and interaction with various biological systems.
Medicinal Chemistry
The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of related compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus . In vitro studies have demonstrated that modifications to the structure can enhance efficacy, making it a candidate for further development as an antibiotic agent.
Antioxidant Activity
Studies have shown that similar compounds possess antioxidant properties , which are crucial for combating oxidative stress in biological systems. For instance, the antioxidant activity of related derivatives was evaluated using the DPPH method, yielding promising results with low EC50 values . This suggests that the compound may help in preventing oxidative damage in cells.
Agricultural Applications
Compounds with similar structures have been reported as effective fungicides . They exhibit broad-spectrum activity against various agricultural pathogens . The modification of such compounds can lead to enhanced agricultural efficiency, providing a pathway for developing new pesticides that are less harmful to the environment.
Case Study 1: Antimicrobial Activity
A study on the antimicrobial effects of related phenolic compounds demonstrated significant inhibition of bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) was found to be effective against common pathogens, indicating potential use in clinical settings .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of synthesized derivatives was assessed through various assays. Results showed that certain modifications led to increased scavenging activity against free radicals, highlighting the importance of structural variations in enhancing biological activity .
Mechanism of Action
The mechanism of action of {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Molecular weight: 363.08 g/mol; polarizable halogen atoms may improve binding to hydrophobic enzyme pockets .
Ether-Linked Derivatives
- Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride (C₁₂H₁₇ClN₂O): Incorporates a morpholine ring, enhancing water solubility and hydrogen-bonding capacity compared to the methoxy-methylphenoxy group .
Substituent Effects on Physicochemical Properties
- Electron-donating groups (e.g., methoxy, methyl):
- Electron-withdrawing groups (e.g., halogens):
Table 1: Structural and Functional Comparison
- Density Functional Theory (DFT) : Used to predict thermochemical properties (e.g., bond dissociation energies) .
- X-ray Crystallography (SHELX) : Critical for resolving substituent effects on molecular conformation .
- Collision Cross-Section (CCS) Analysis : Applied to amines like methyl({[2-(morpholinyl)phenyl]methyl})amine to assess conformational flexibility .
Conclusion {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine occupies a unique niche among aryl ether amines, with its methoxy-methylphenoxy group balancing lipophilicity and electronic effects. Structural analogs demonstrate that halogenation enhances bioactivity but may compromise solubility, while heterocyclic substitutions (e.g., morpholine) improve aqueous compatibility.
Biological Activity
Introduction
The compound {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine , also known by its chemical identifier 1095149-42-0, is a secondary amine characterized by its complex structure and diverse functional groups. This unique configuration endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structure and Functional Groups
The compound features a phenoxy group, a methoxy substituent, and a secondary amine, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, enhancing its utility in research.
Synthesis
The synthesis typically involves:
- Formation of Intermediate : Reaction of 2-methoxy-4-methylphenol with benzyl chloride in the presence of a base.
- Final Product Formation : Reaction of the intermediate with methylamine under controlled conditions.
These steps often utilize solvents like dichloromethane and catalysts such as sodium hydroxide to optimize yields and purity .
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects .
Therapeutic Applications
- Anticancer Activity : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this amine have shown promising results in inhibiting tumor growth in xenograft models .
- Anti-inflammatory Properties : Research on aminomethyl derivatives has revealed significant anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases . These derivatives demonstrated higher activity than established anti-inflammatory drugs like diclofenac.
- Antioxidant Activity : The compound's structural characteristics imply potential antioxidant properties. Studies have shown that related compounds exhibit substantial radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
Comparative Studies
In Vitro Studies
In vitro assays have demonstrated that compounds similar to This compound can inhibit cell proliferation across multiple cancer cell lines, including HT-29 human colon adenocarcinoma cells. Dose-response studies indicated effective inhibition at concentrations ranging from 100 to 400 mg/kg .
In Vivo Efficacy
In vivo studies using xenograft models have shown that specific derivatives exhibit significant tumor reduction compared to control groups. These findings support the potential for developing these compounds into therapeutic agents for cancer treatment .
Q & A
Basic: How can researchers optimize the synthesis of {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on reaction conditions and intermediates. For example:
- Intermediate Preparation : Start with 2-Methoxy-4-methylphenol ( ), and use nucleophilic aromatic substitution to introduce the phenylmethylamine moiety. Monitor reaction progress via TLC or HPLC.
- Catalyst Selection : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps, as described in analogous amine syntheses ().
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Purity can be verified via HPLC-MS () .
Basic: What advanced analytical techniques are recommended for characterizing the structural and purity profile of this compound?
Methodological Answer:
- Structural Elucidation :
- Purity Analysis :
Advanced: How can researchers investigate the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins. Validate with site-directed mutagenesis studies.
- Enzyme Assays : Measure inhibition constants () via fluorometric or colorimetric assays (e.g., NADH-coupled reactions). Compare results with structurally similar amines ().
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Advanced: What methodologies are appropriate for assessing the environmental fate and ecotoxicological effects of this compound?
Methodological Answer:
- Environmental Fate :
- Ecotoxicology :
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logKowK_{ow}Kow) of this compound?
Methodological Answer:
- Cross-Validation : Compare data from multiple databases (e.g., NIST Chemistry WebBook, ) and replicate measurements using standardized protocols (e.g., OECD guidelines).
- Experimental Reassessment :
- Statistical Analysis : Apply Bland-Altman plots to identify systematic biases between datasets .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors ( ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (per EPA guidelines, ) .
Advanced: How can computational methods predict the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In Silico Tools : Use software like MetaSite or GLORYx to predict Phase I/II metabolism.
- CYP450 Inhibition Assays : Test against human liver microsomes (HLMs) to identify major isoforms involved (e.g., CYP3A4).
- Metabolite Identification : Combine LC-MS/MS with isotopic labeling to trace hydroxylation or demethylation products () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
